3-Chloro-2-fluoro-4-methylbenzaldehyde
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Overview
Description
3-Chloro-2-fluoro-4-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6ClFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine, fluorine, and methyl groups. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-fluoro-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the halogenation of 4-methylbenzaldehyde. The process typically includes:
Fluorination: Reacting 4-methylbenzaldehyde with elemental fluorine in the presence of a catalyst such as acetonitrile.
Chlorination: Introducing chlorine atoms to the fluorinated product using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: 3-Chloro-2-fluoro-4-methylbenzoic acid
Reduction: 3-Chloro-2-fluoro-4-methylbenzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Scientific Research Applications
3-Chloro-2-fluoro-4-methylbenzaldehyde is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-4-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the cellular environment .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Similar structure but with an additional trifluoromethyl group.
3-Fluoro-4-methylbenzaldehyde: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Chloro-4-methoxybenzaldehyde: Contains a methoxy group instead of a fluorine atom, affecting its electronic properties and reactivity.
Uniqueness
3-Chloro-2-fluoro-4-methylbenzaldehyde is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in the synthesis of various compounds.
Properties
IUPAC Name |
3-chloro-2-fluoro-4-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZRMBBSQGZCSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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